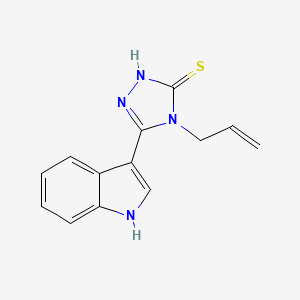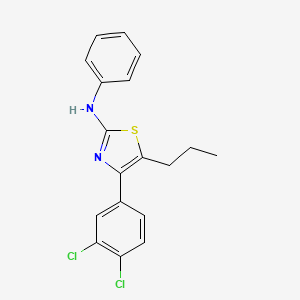![molecular formula C18H13N7O2 B11544012 1-(naphthalen-1-yl)-5-[(2E)-2-(4-nitrobenzylidene)hydrazinyl]-1H-tetrazole](/img/structure/B11544012.png)
1-(naphthalen-1-yl)-5-[(2E)-2-(4-nitrobenzylidene)hydrazinyl]-1H-tetrazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(ナフタレン-1-イル)-5-[(2E)-2-(4-ニトロベンジリデン)ヒドラジニル]-1H-テトラゾールは、ナフタレン環、ニトロベンジリデン基、およびテトラゾール環を特徴とする複雑な有機化合物です。
合成方法
合成経路と反応条件
1-(ナフタレン-1-イル)-5-[(2E)-2-(4-ニトロベンジリデン)ヒドラジニル]-1H-テトラゾールの合成は、一般的にナフタレン-1-イルヒドラジンと4-ニトロベンズアルデヒドの縮合、続いてアジ化ナトリウムによる環化によりテトラゾール環を形成することを含みます。反応条件には、エタノールやメタノールなどの溶媒の使用が含まれ、反応を促進するために加熱が必要になる場合があります。
工業的生産方法
この化合物の特定の工業的生産方法は十分に文書化されていませんが、一般的なアプローチは、実験室の合成方法のスケールアップを含むでしょう。これには、より高い収率と純度を達成するための反応条件の最適化、およびアジ化ナトリウムなどの潜在的に危険な試薬の取り扱いに関する安全対策の実施が含まれます。
準備方法
The synthesis of 1-(NAPHTHALEN-1-YL)-5-[(2E)-2-[(4-NITROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-1H-1,2,3,4-TETRAZOLE typically involves multiple steps, starting with the preparation of intermediate compounds. The synthetic route often includes the following steps:
Formation of the hydrazone intermediate: This involves the reaction of naphthalene-1-carbaldehyde with 4-nitrophenylhydrazine under acidic conditions to form the hydrazone intermediate.
Cyclization to form the tetrazole ring: The hydrazone intermediate is then subjected to cyclization using sodium azide and a suitable catalyst, such as copper sulfate, to form the tetrazole ring.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
化学反応の分析
反応の種類
1-(ナフタレン-1-イル)-5-[(2E)-2-(4-ニトロベンジリデン)ヒドラジニル]-1H-テトラゾールは、次のようなさまざまな化学反応を起こす可能性があります。
酸化: 適切な条件下で、ニトロ基をアミノ基に還元できます。
還元: 化合物を酸化して追加の官能基を導入できます。
置換: ヒドラジニル基とテトラゾール基は求核置換反応に関与できます。
一般的な試薬と条件
酸化: 一般的な試薬には、過酸化水素または過マンガン酸カリウムが含まれます。
還元: 水素化リチウムアルミニウムまたは水素化ホウ素ナトリウムなどの試薬がよく使用されます。
置換: ハロゲン化アルキルまたは酸塩化物などの試薬を塩基性または酸性条件下で使用できます。
主要な生成物
これらの反応から生成される主要な生成物は、使用される特定の試薬と条件によって異なります。たとえば、ニトロ基の還元によりアミン誘導体が生成され、置換反応によりさまざまなアルキルまたはアシル基が導入される可能性があります。
科学研究の応用
1-(ナフタレン-1-イル)-5-[(2E)-2-(4-ニトロベンジリデン)ヒドラジニル]-1H-テトラゾールは、科学研究でいくつかの用途があります。
化学: より複雑な分子を合成するためのビルディングブロックとして使用されます。
医学: 抗菌剤または抗がん剤としての可能性について調査されています。
工業: 蛍光や導電性などの特定の特性を持つ新素材の開発に使用されます。
科学的研究の応用
1-(NAPHTHALEN-1-YL)-5-[(2E)-2-[(4-NITROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-1H-1,2,3,4-TETRAZOLE has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
作用機序
1-(ナフタレン-1-イル)-5-[(2E)-2-(4-ニトロベンジリデン)ヒドラジニル]-1H-テトラゾールの作用機序には、酵素や受容体などの分子標的との相互作用が含まれます。化合物の構造により、これらの標的の特定の部位に結合することができ、それらの活性を阻害したり、機能を変化させたりすることが可能です。ニトロベンジリデン基は酸化還元反応に関与し、テトラゾール環は金属イオンと配位錯体を形成することができます。
類似の化合物との比較
類似の化合物
N-(4-ニトロベンジリデン)ナフタレン-1-アミン: 構造が似ていますが、テトラゾール環がありません。
1-(ナフタレン-1-イル)-5-[(2E)-2-(4-アミノベンジリデン)ヒドラジニル]-1H-テトラゾール: 構造が似ていますが、ニトロ基の代わりにアミノ基があります。
独自性
1-(ナフタレン-1-イル)-5-[(2E)-2-(4-ニトロベンジリデン)ヒドラジニル]-1H-テトラゾールは、ニトロベンジリデン基とテトラゾール基の両方が存在するため、独自です。これらは、異なる化学反応性と潜在的な生物活性を与えます。この官能基の組み合わせにより、研究や産業におけるさまざまな用途に役立つ汎用性の高い化合物になります。
類似化合物との比較
1-(NAPHTHALEN-1-YL)-5-[(2E)-2-[(4-NITROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-1H-1,2,3,4-TETRAZOLE can be compared with other similar compounds, such as:
1-NAPHTHALEN-1-YL-3-(4-NITRO-PHENYL)-UREA: This compound shares structural similarities but differs in the presence of a urea group instead of a tetrazole ring.
1-(NAPHTHALEN-1-YL)ETHAN-1-ONE: This compound has a simpler structure with a naphthalene ring and an ethanone group, lacking the nitrophenyl and tetrazole components.
特性
分子式 |
C18H13N7O2 |
|---|---|
分子量 |
359.3 g/mol |
IUPAC名 |
1-naphthalen-1-yl-N-[(E)-(4-nitrophenyl)methylideneamino]tetrazol-5-amine |
InChI |
InChI=1S/C18H13N7O2/c26-25(27)15-10-8-13(9-11-15)12-19-20-18-21-22-23-24(18)17-7-3-5-14-4-1-2-6-16(14)17/h1-12H,(H,20,21,23)/b19-12+ |
InChIキー |
IGUOWOADVFYNHT-XDHOZWIPSA-N |
異性体SMILES |
C1=CC=C2C(=C1)C=CC=C2N3C(=NN=N3)N/N=C/C4=CC=C(C=C4)[N+](=O)[O-] |
正規SMILES |
C1=CC=C2C(=C1)C=CC=C2N3C(=NN=N3)NN=CC4=CC=C(C=C4)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[(E)-{2-[(2-nitrophenoxy)acetyl]hydrazinylidene}methyl]phenyl 3-bromobenzoate](/img/structure/B11543930.png)

![N'-[(1E)-1-(biphenyl-4-yl)ethylidene]-4-bromobenzohydrazide](/img/structure/B11543955.png)

![N-{(E)-[5-(3-nitrophenyl)furan-2-yl]methylidene}biphenyl-4-amine](/img/structure/B11543971.png)
![N-(2-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)-3-phenylpropanamide](/img/structure/B11543977.png)
![2,3-Dihydro-benzo[1,4]dioxine-6-sulfonic acid benzyl-(4-methoxy-benzylidene-hydrazinocarbonylmethyl)-amide](/img/structure/B11543978.png)
![2-[(6-amino-1,3-benzothiazol-2-yl)sulfanyl]-N-(2,6-diethylphenyl)acetamide](/img/structure/B11543985.png)
acetyl}hydrazinylidene)methyl]benzoate](/img/structure/B11543995.png)
![N-[4-chloro-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]-1-hydroxynaphthalene-2-carboxamide](/img/structure/B11543997.png)
![2-[(2,6-Dibromo-4-chlorophenyl)amino]-N'-[(Z)-(4-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B11544007.png)

![N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]-2-(2,4,6-tribromophenoxy)acetohydrazide](/img/structure/B11544020.png)
![(2R,3R,10bS)-2-(4-chlorophenyl)-3-(2,2-dimethylpropanoyl)-2,3-dihydropyrrolo[2,1-a]isoquinoline-1,1(10bH)-dicarbonitrile](/img/structure/B11544027.png)
